3-Methyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-1H-pyrimidine-2,4-dione
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Description
“3-Methyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-1H-pyrimidine-2,4-dione” is a complex organic compound . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Molecular Structure Analysis
The molecular structure of “3-Methyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-1H-pyrimidine-2,4-dione” is complex, with several functional groups. The exact structure can be confirmed using techniques such as FT-IR, 1 H-NMR, and 13 C-NMR .Future Directions
The future directions for research on “3-Methyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-1H-pyrimidine-2,4-dione” could include further exploration of its synthesis methods, investigation of its mechanism of action, and evaluation of its potential applications in various fields such as medicine and pharmacology .
properties
IUPAC Name |
3-methyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-17-13(19)5-12(16-14(17)20)18-7-10(8-18)9-21-11-3-2-4-15-6-11/h2-6,10H,7-9H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVMRKYSXAMFSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CC(C2)COC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-1H-pyrimidine-2,4-dione |
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